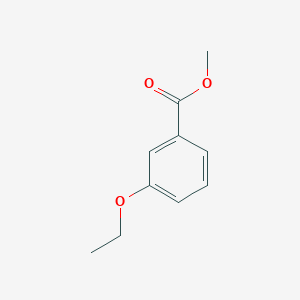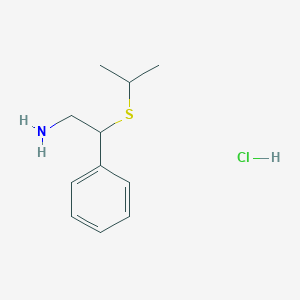
beta-Isopropylthio-beta-phenylethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Isopropylthio-beta-phenylethylamine hydrochloride, commonly known as 'Ephedrine HCl,' is a synthetic compound that belongs to the class of sympathomimetic amines. It is a potent stimulant that affects the central nervous system and has been widely used in the pharmaceutical industry for its therapeutic properties. Ephedrine HCl has been studied extensively for its potential applications in treating respiratory disorders, obesity, and other medical conditions.
Applications De Recherche Scientifique
Ephedrine HCl has been studied for its potential applications in treating respiratory disorders, including asthma and bronchitis. It acts as a bronchodilator, which helps to relax the smooth muscles of the airways, making it easier to breathe. Ephedrine HCl has also been used as a weight loss supplement due to its thermogenic properties. It increases metabolic rate, which leads to increased energy expenditure and fat loss.
Mécanisme D'action
Ephedrine HCl stimulates the sympathetic nervous system by increasing the release of norepinephrine and epinephrine. These hormones activate the beta-2 adrenergic receptors in the bronchial smooth muscles, leading to bronchodilation. Ephedrine HCl also stimulates the release of dopamine and norepinephrine in the brain, leading to increased alertness and energy.
Biochemical and Physiological Effects:
Ephedrine HCl has several biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also increases metabolic rate, leading to increased energy expenditure and fat loss. Ephedrine HCl can also cause vasoconstriction, which can lead to decreased blood flow to certain organs.
Avantages Et Limitations Des Expériences En Laboratoire
Ephedrine HCl has several advantages for lab experiments. It is a potent stimulant that can be used to study the effects of sympathetic nervous system activation. It can also be used to study the effects of thermogenesis on metabolic rate and fat loss. However, Ephedrine HCl has limitations as well. It can cause vasoconstriction, which can lead to decreased blood flow to certain organs. It can also cause tachycardia and hypertension, which can be detrimental to some experimental models.
Orientations Futures
There are several future directions for research on Ephedrine HCl. One area of interest is its potential applications in treating respiratory disorders. Further studies are needed to determine its efficacy and safety in this regard. Another area of interest is its potential applications in weight loss and obesity. Studies are needed to determine the optimal dose and duration of treatment for these conditions. Finally, more research is needed to understand the long-term effects of Ephedrine HCl on the cardiovascular system and other organs.
Méthodes De Synthèse
Ephedrine HCl is synthesized through several methods, including the reduction of ephedrine or pseudoephedrine with lithium aluminum hydride or sodium borohydride. Another method involves the condensation of benzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting amine with hydrochloric acid.
Propriétés
Numéro CAS |
104036-80-8 |
|---|---|
Nom du produit |
beta-Isopropylthio-beta-phenylethylamine hydrochloride |
Formule moléculaire |
C11H18ClNS |
Poids moléculaire |
231.79 g/mol |
Nom IUPAC |
2-phenyl-2-propan-2-ylsulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NS.ClH/c1-9(2)13-11(8-12)10-6-4-3-5-7-10;/h3-7,9,11H,8,12H2,1-2H3;1H |
Clé InChI |
LRADIYLUMHNTSN-UHFFFAOYSA-N |
SMILES |
CC(C)SC(CN)C1=CC=CC=C1.Cl |
SMILES canonique |
CC(C)SC(CN)C1=CC=CC=C1.Cl |
Synonymes |
2-phenyl-2-propan-2-ylsulfanyl-ethanamine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)

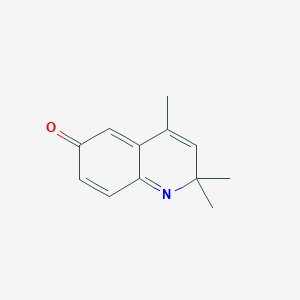
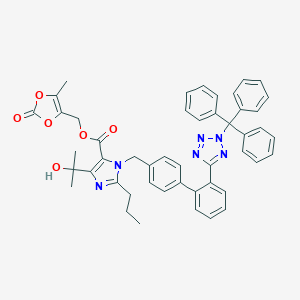
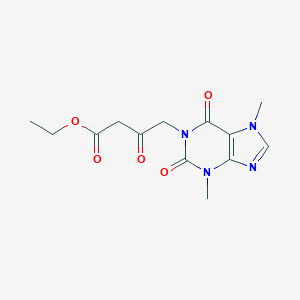
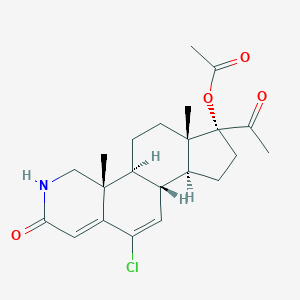
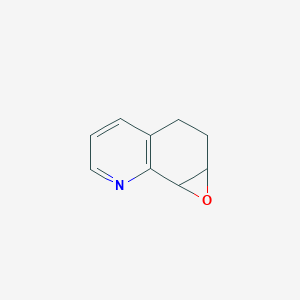

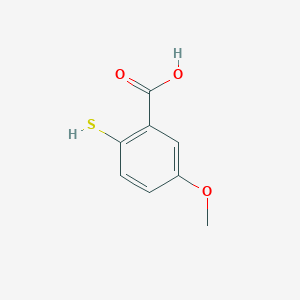

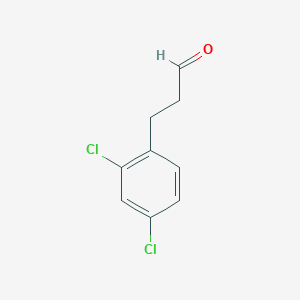
![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
